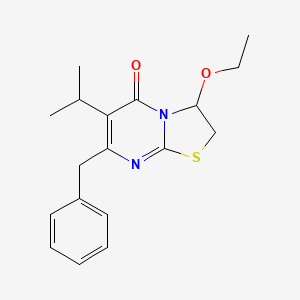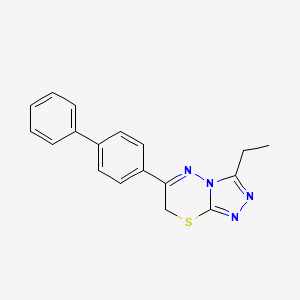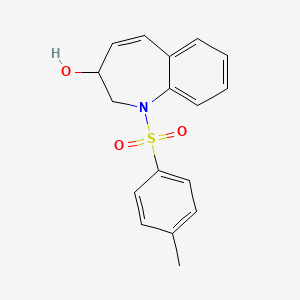
1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol is a chemical compound that belongs to the class of benzazepines This compound is characterized by the presence of a sulfonyl group attached to a benzazepine core, which is a bicyclic structure consisting of a benzene ring fused to an azepine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol typically involves the following steps:
-
Formation of the Benzazepine Core: : The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenylamine and a suitable carbonyl compound. This reaction often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired bicyclic structure.
-
Introduction of the Sulfonyl Group: : The sulfonyl group is introduced through a sulfonylation reaction. This can be achieved by reacting the benzazepine core with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced benzazepine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or the azepine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst, nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced benzazepine derivatives.
Substitution: Substituted benzazepine derivatives with various functional groups.
科学研究应用
1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a lead compound in drug discovery efforts.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-4(1H)-quinolinone: This compound shares a similar sulfonyl group but has a quinolinone core instead of a benzazepine core.
1-((4-Methylphenyl)sulfonyl)pyridinium: This compound contains a sulfonyl group attached to a pyridinium ring.
Uniqueness
1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol is unique due to its benzazepine core, which imparts distinct chemical and biological properties. The presence of the sulfonyl group further enhances its reactivity and potential applications. Compared to similar compounds, it offers a different set of interactions and effects, making it valuable for specific research and industrial purposes.
属性
CAS 编号 |
19673-36-0 |
|---|---|
分子式 |
C17H17NO3S |
分子量 |
315.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-2,3-dihydro-1-benzazepin-3-ol |
InChI |
InChI=1S/C17H17NO3S/c1-13-6-10-16(11-7-13)22(20,21)18-12-15(19)9-8-14-4-2-3-5-17(14)18/h2-11,15,19H,12H2,1H3 |
InChI 键 |
ZDJUZNSLJATCAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
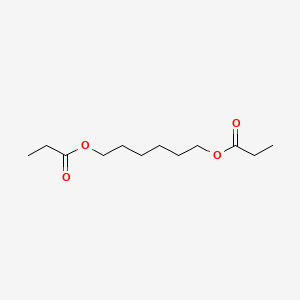
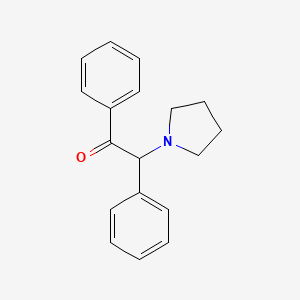
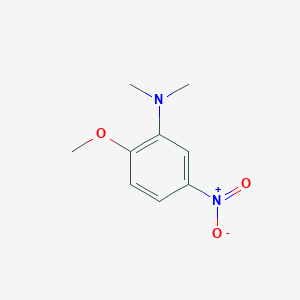
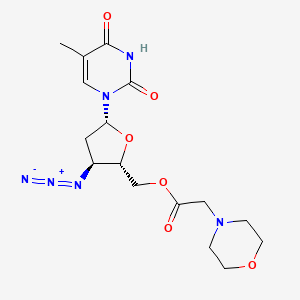
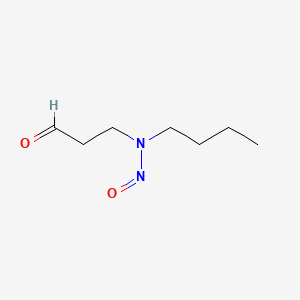
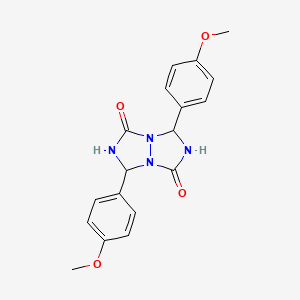
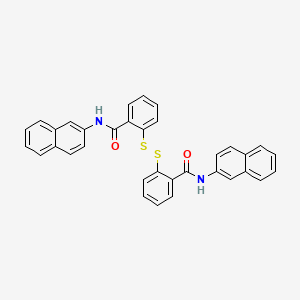
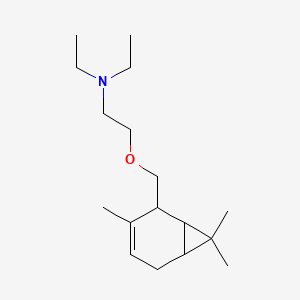
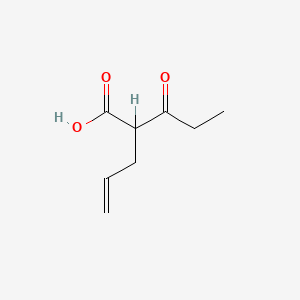
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)

